2,4-dimethylquinolin-3-amine
Description
2,4-Dimethylquinolin-3-amine is a quinoline derivative characterized by a methyl group at the 2- and 4-positions of the quinoline ring and an amine substituent at position 3. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and material science applications.
Properties
CAS No. |
2763777-26-8 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminoarylketones with active methylene compounds. This reaction can be catalyzed by environmentally benign catalysts such as ferric chloride hexahydrate (FeCl3.6H2O), which offers advantages like shorter reaction times, milder conditions, and better yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Friedländer, and Conrad-Limpach methods. These methods involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,4-Dimethylquinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 2,4-dimethylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of 2,4-Dimethylquinolin-3-amine and Related Compounds
*Hypothetical data inferred from structural analogs.
Key Observations:
- Substituent Position Effects: The placement of methyl groups and amine substituents significantly influences electronic properties and steric effects. For example, 2,6-dimethyl-4-quinolinamine has a linear methyl arrangement, whereas 2,4-dimethylquinolin-3-amine’s adjacent substituents may enhance intramolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
